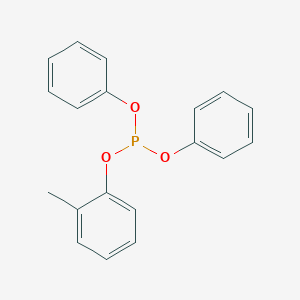
2-Methylphenyl diphenyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl diphenyl phosphite is an organophosphorus compound with the molecular formula C19H17O3P. It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a 2-methylphenyl group. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylphenyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol and 2-methylphenol in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{C}_6\text{H}_5\text{OH} + \text{C}_6\text{H}_4(\text{CH}_3)\text{OH} \rightarrow \text{C}_6\text{H}_5\text{O}(\text{C}_6\text{H}_4(\text{CH}_3))\text{O}\text{P} + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylphenyl diphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Substitution: It can participate in nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: Phosphates.
Substitution: Various substituted phosphites.
Hydrolysis: Phosphoric acid derivatives.
Applications De Recherche Scientifique
2-Methylphenyl diphenyl phosphite has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an additive in polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methylphenyl diphenyl phosphite involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it coordinates with.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenyl phosphite
- Tri(m-tolyl) phosphite
- Tri(2-methylphenyl) phosphite
Uniqueness
2-Methylphenyl diphenyl phosphite is unique due to the presence of both phenyl and 2-methylphenyl groups, which can influence its reactivity and coordination properties. This structural variation can lead to different chemical behaviors and applications compared to other similar phosphite esters.
Propriétés
Numéro CAS |
103810-96-4 |
|---|---|
Formule moléculaire |
C19H17O3P |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(2-methylphenyl) diphenyl phosphite |
InChI |
InChI=1S/C19H17O3P/c1-16-10-8-9-15-19(16)22-23(20-17-11-4-2-5-12-17)21-18-13-6-3-7-14-18/h2-15H,1H3 |
Clé InChI |
FNAIPWZCZSCHPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OP(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


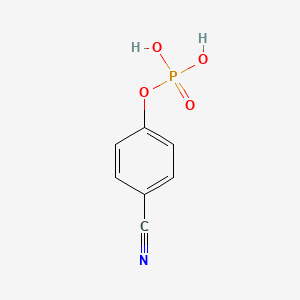
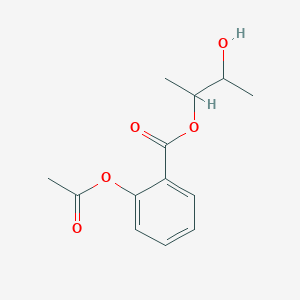
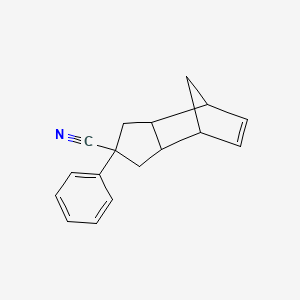
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
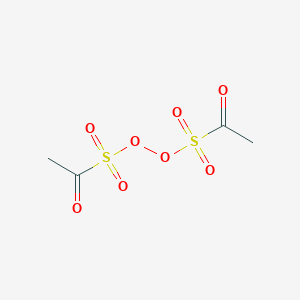
![2-[(4-Methylphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14340322.png)
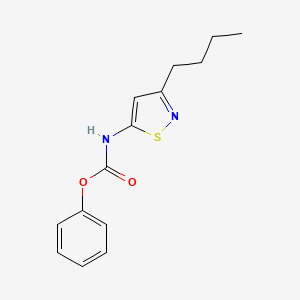
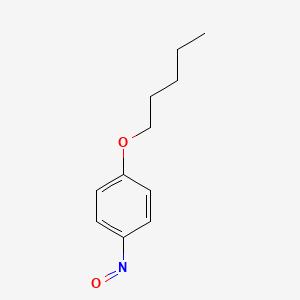
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)
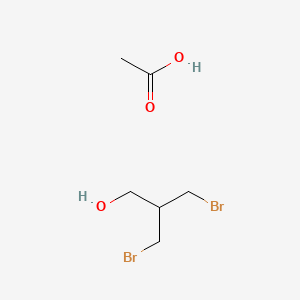
![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)

